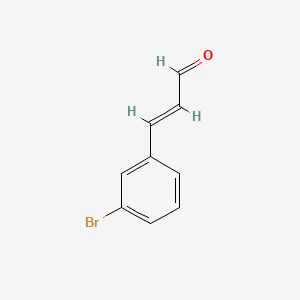

3-(3-Bromophenyl)acrylaldehyde

Description

BenchChem offers high-quality 3-(3-Bromophenyl)acrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)acrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICJGJJHIQBWJR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)acrylaldehyde, a member of the cinnamaldehyde analogue family, has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring an α,β-unsaturated aldehyde (enal) moiety and a bromine-substituted phenyl ring, imparts a versatile reactivity profile that is keenly exploited in the development of novel therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-(3-Bromophenyl)acrylaldehyde, detailed synthetic protocols, characteristic reactions, and its burgeoning applications in the field of drug development.

Core Properties of 3-(3-Bromophenyl)acrylaldehyde

The utility of any chemical compound in a research and development setting is fundamentally dictated by its intrinsic properties. A thorough understanding of these characteristics is paramount for designing synthetic routes, predicting reactivity, and ensuring safe handling.

Chemical and Physical Data Summary

The key physicochemical properties of 3-(3-Bromophenyl)acrylaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15185-59-8 | [1][2][3] |

| Molecular Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [1][2][3] |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1][2] |

| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |

| Density | 1.466 g/cm³ | [1] |

| LogP (Partition Coefficient) | 2.66 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Solubility | Soluble in organic solvents. | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | [3] |

Spectroscopic and Structural Information

The structural integrity and purity of 3-(3-Bromophenyl)acrylaldehyde are typically confirmed using a suite of spectroscopic techniques.

Synthesis and Manufacturing

The synthesis of 3-(3-Bromophenyl)acrylaldehyde can be achieved through several established organic chemistry methodologies. The choice of a particular synthetic route often depends on factors such as desired yield, scalability, and stereochemical control.

Common Synthetic Pathways

Three prevalent methods for the synthesis of 3-(3-Bromophenyl)acrylaldehyde and its analogues are the Wittig reaction, Heck coupling, and Aldol condensation.[1]

A comparative analysis of these methods is presented below:

| Method | Typical Yield | Cost | Scalability | Complexity |

| Aldol Condensation | 57% | Low | Moderate | Low |

| Heck Coupling | 88% | High | High | Moderate |

| Wittig Reaction | ~83%* | Moderate | Moderate | High |

*Reported for analogous substrates.[1]

Detailed Experimental Protocol: Heck Coupling

The Heck coupling reaction offers an efficient route to 3-(3-Bromophenyl)acrylaldehyde with high yields.

Reaction: 3-Bromoiodobenzene + Acrolein diethyl acetal → 3-(3-Bromophenyl)acrylaldehyde

Procedure: [1]

-

Reactants:

-

3-Bromoiodobenzene (1 mmol)

-

Acrolein diethyl acetal (3 mmol)

-

-

Catalyst System:

-

Pd(OAc)₂ (3 mol%)

-

Bu₄N⁺OAc⁻ (2 mmol)

-

K₂CO₃ (1.5 mmol)

-

-

Conditions:

-

Solvent: DMF (4 mL)

-

Temperature: 90°C under a nitrogen atmosphere

-

Reaction time: Monitored by Thin Layer Chromatography (TLC)

-

-

Hydrolysis:

-

2 N HCl (10 mL), stirred at room temperature for 30 minutes.

-

-

Workup:

-

Extraction with Ethyl Acetate (EtOAc)

-

Drying of the organic phase with Sodium Sulfate (Na₂SO₄)

-

Purification by column chromatography.

-

Sources

Introduction: A Versatile Cinnamaldehyde Analogue in Modern Chemistry

An In-depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde: Synthesis, Reactivity, and Applications

3-(3-Bromophenyl)acrylaldehyde, a brominated analogue of cinnamaldehyde, has emerged as a significant building block and research compound in synthetic organic chemistry and drug discovery. Its unique trifecta of functional groups—a reactive α,β-unsaturated aldehyde, a versatile aryl bromide, and a conjugated π-system—renders it a highly valuable intermediate for constructing complex molecular architectures. The retention of the α,β-unsaturated aldehyde (enal) moiety is often a critical structural feature for biological activity, enabling the molecule to act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] This positions 3-(3-Bromophenyl)acrylaldehyde and its derivatives as a promising scaffold for developing targeted therapies, particularly in oncology.[1]

This guide provides an in-depth exploration of 3-(3-Bromophenyl)acrylaldehyde, detailing its core physicochemical properties, established synthetic methodologies, characteristic chemical transformations, and key applications for researchers in chemistry and drug development.

Core Compound Properties and Identifiers

A comprehensive understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical data for 3-(3-Bromophenyl)acrylaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.05 - 211.06 g/mol |

| CAS Number | 15185-59-8 |

| IUPAC Name | (2E)-3-(3-bromophenyl)prop-2-enal |

| Synonyms | 3-Bromocinnamaldehyde |

| Appearance | Pale yellow solid |

| Boiling Point | 309.7 °C (at 760 mmHg) |

| Density | 1.466 g/cm³ |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC=O |

| InChI Key | QICJGJJHIQBWJR-DUXPYHPUSA-N |

Synthesis Methodologies: A Comparative Analysis

The synthesis of 3-(3-Bromophenyl)acrylaldehyde can be accomplished through several established organic chemistry reactions. The choice of method often depends on factors such as desired yield, scalability, cost, and tolerance of other functional groups. The most common routes include Aldol Condensation (specifically the Claisen-Schmidt variant), the Wittig reaction, and Heck coupling.[1]

Comparative Overview of Synthetic Methods

| Method | Typical Yield | Relative Cost | Scalability | Key Advantages |

| Aldol Condensation | ~57% | Low | Moderate | Operationally simple, uses inexpensive reagents. |

| Wittig Reaction | ~83% | Moderate | Moderate | Excellent stereochemical control (predominantly E). |

| Heck Coupling | ~88% | High | High | High yield and functional group tolerance. |

| Yields reported for analogous substrates.[1] |

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details a reliable lab-scale synthesis via a base-catalyzed Aldol condensation between 3-bromobenzaldehyde and acetaldehyde.

Causality: The mechanism involves the deprotonation of acetaldehyde by a base (sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated α,β-unsaturated aldehyde product.

Step-by-Step Methodology: [1]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL).

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C.

-

Base Addition: Slowly add sodium hydroxide (1 M aqueous solution, 1 mL) to the stirred solution.

-

Acetaldehyde Addition: Add acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 6 hours.

-

Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent system to yield the pure product.

Applications in Scientific Research and Drug Development

The structural features of 3-(3-Bromophenyl)acrylaldehyde make it a valuable tool in several scientific domains.

-

Synthetic Chemistry: It is widely used as an intermediate or building block for synthesizing more complex organic molecules and polymers. [1]Its defined stereochemistry and multiple reaction sites allow for the controlled construction of intricate scaffolds.

-

Medicinal Chemistry: As a cinnamaldehyde analogue, it is a key precursor in the development of novel therapeutic agents. Researchers are actively exploring its derivatives as covalent inhibitors for enzymes implicated in diseases like cancer. [1]The α,β-unsaturated system acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins.

-

Biology and Biochemistry: The compound has been utilized as a substrate analogue for enzyme studies. For instance, it has been employed to investigate and inhibit hydroxypyruvate reductase, an enzyme involved in the glyoxylate cycle and dicarboxylic acid metabolism. [1][2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(3-Bromophenyl)acrylaldehyde.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][4]It may also be harmful if swallowed. [3][4]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5] * Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4][5] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [3][4] * Wash hands thoroughly after handling. [5] * Store in a cool, dry, well-ventilated place in a tightly sealed container. [5]

-

References

- Safety Data Sheet for (E)-3-(4-Bromophenyl)acrylaldehyde. (2024).

Sources

Introduction: The Strategic Importance of 3-(3-Bromophenyl)acrylaldehyde

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

3-(3-Bromophenyl)acrylaldehyde, a halogenated analog of cinnamaldehyde, has emerged as a molecule of significant interest for researchers in medicinal chemistry and organic synthesis. Its chemical architecture, featuring an α,β-unsaturated aldehyde (enal) moiety and a strategically placed bromine atom on the phenyl ring, provides a unique combination of reactivity. The enal group is a critical structural feature for biological activity, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues in proteins, making it a valuable scaffold for developing targeted therapies and covalent inhibitors.[1] As an intermediate, it serves as a versatile building block for constructing more complex molecular frameworks through reactions involving either the aldehyde or the aryl bromide functionality.[1][2]

This guide offers a comprehensive exploration of the primary synthetic pathways to 3-(3-Bromophenyl)acrylaldehyde. It is designed for researchers and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. We will dissect three core methodologies—the Claisen-Schmidt Condensation, the Wittig Reaction, and the Heck Reaction—offering a comparative analysis to inform strategic decisions in the laboratory.

Pathway 1: The Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation, a variant of the aldol condensation, is a direct and atom-economical route for forming α,β-unsaturated aldehydes and ketones.[3] This pathway is often favored for its operational simplicity and use of readily available, low-cost starting materials. The reaction proceeds by the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an enolizable aliphatic aldehyde or ketone.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of acetaldehyde by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting β-hydroxy aldehyde intermediate, known as the aldol adduct, rapidly undergoes base-catalyzed dehydration to yield the more thermodynamically stable, conjugated α,β-unsaturated aldehyde product, 3-(3-bromophenyl)acrylaldehyde. The elimination of water drives the reaction to completion.

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol: Claisen-Schmidt Synthesis

-

Reactants & Reagents:

-

3-Bromobenzaldehyde (1.0 mmol, 185 mg)

-

Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 µL)

-

Sodium hydroxide (1 M aqueous solution, 1.0 mL)

-

Tetrahydrofuran (THF, 3 mL)

-

Ethyl acetate and Petroleum ether (for chromatography)

-

-

Procedure:

-

Dissolve 3-bromobenzaldehyde (1.0 mmol) in THF (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the 40% aqueous acetaldehyde solution (1.2 mmol) to the flask while stirring.

-

Add the 1 M sodium hydroxide solution (1.0 mL) dropwise to the reaction mixture.

-

Maintain the temperature at 0°C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 5-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate (6:1) eluent system to yield 3-(3-bromophenyl)acrylaldehyde as a pale yellow solid.[1]

-

-

Expected Yield: Approximately 57%.[1]

Pathway 2: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[4] It offers excellent control over the location of the newly formed double bond. The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[5] For synthesizing 3-(3-bromophenyl)acrylaldehyde, this pathway provides high stereoselectivity, predominantly yielding the E-isomer.[1]

Mechanistic Rationale

The synthesis of the Wittig reagent begins with the Sₙ2 reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt.[5] This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium), yielding the nucleophilic phosphorus ylide.

The ylide attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a betaine intermediate. This intermediate rapidly collapses to a four-membered ring structure called an oxaphosphetane, which then decomposes to give the desired alkene and triphenylphosphine oxide.[5][6] The formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.

Caption: Workflow for the Wittig Reaction.

Experimental Protocol: Wittig Synthesis (Generalized)

-

Reactants & Reagents:

-

3-Bromobenzaldehyde (1.0 mmol)

-

(Triphenylphosphoranylidene)acetaldehyde or a suitable precursor phosphonium salt

-

Strong base (e.g., n-butyllithium, sodium amide) if starting from the salt

-

Anhydrous solvent (e.g., Toluene, THF)

-

-

Procedure:

-

Ylide Preparation (if not using a stabilized ylide): In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0°C or -78°C. Add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

-

Reaction: To the prepared ylide solution, add a solution of 3-bromobenzaldehyde (1.0 mmol) in the same anhydrous solvent dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. For stabilized ylides, heating (e.g., to 80°C in toluene) may be necessary.[1]

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: After concentrating the solvent, the primary challenge is removing the triphenylphosphine oxide byproduct.[1] Purification is typically achieved via column chromatography on silica gel, often with a gradient eluent system of petroleum ether and ethyl acetate.

-

-

Expected Yield: Yields for Wittig reactions are generally good, often exceeding 80% for analogous substrates.[1]

Pathway 3: The Heck Reaction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[7][8] It is a highly versatile method for C-C bond formation that tolerates a wide range of functional groups and often proceeds with high regio- and stereospecificity.[7] A variation, the oxidative Heck reaction, can also be employed, starting from arylboronic acids and acrolein.[9]

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of an aryl bromide (e.g., 3-bromoiodobenzene), forming a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene (e.g., acrolein or a protected form) coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and regenerating the C=C double bond in the product. This step determines the regioselectivity and typically favors the formation of the more stable E-alkene.

-

Reductive Elimination: The palladium-hydride species eliminates H-Br (in the presence of a base) to regenerate the active Pd(0) catalyst, completing the cycle.

Caption: Catalytic cycle of the Heck Reaction.

Experimental Protocol: Heck Synthesis (Generalized)

-

Reactants & Reagents:

-

3-Bromoiodobenzene or 3-Bromophenylboronic acid

-

Acrolein diethyl acetal (to protect the aldehyde during coupling)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (if not using a pre-formed complex)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and ligand (if required).

-

Purge the vessel with an inert gas (e.g., argon).

-

Add the anhydrous solvent, followed by the base and the acrolein diethyl acetal (1.2-1.5 mmol).

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate. The resulting residue contains the acetal-protected product.

-

Hydrolysis: Dissolve the crude acetal in a solvent mixture like THF/water and add a catalytic amount of acid (e.g., HCl). Stir until the deprotection is complete (monitored by TLC).

-

Neutralize the acid and perform a standard aqueous workup followed by extraction with an organic solvent.

-

Purify the final product by column chromatography.

-

-

Expected Yield: Heck couplings are often high-yielding, with reports of up to 88% for similar transformations.[1]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as available equipment, cost of reagents, desired scale, and required stereochemical purity.

| Method | Typical Yield | Cost | Scalability | Complexity | Key Advantages | Key Disadvantages |

| Claisen-Schmidt Condensation | ~57%[1] | Low | Moderate | Low | Simple procedure, inexpensive reagents. | Moderate yield, potential for side reactions. |

| Wittig Reaction | >80%[1] | Moderate | Moderate | High | Excellent stereocontrol (E-isomer), high functional group tolerance.[1] | Requires air-free techniques for ylide generation; triphenylphosphine oxide byproduct complicates purification.[1] |

| Heck Reaction | ~88%[1] | High | High | Moderate | High yield, excellent functional group tolerance, highly scalable. | Requires expensive and air-sensitive palladium catalysts; may require protected aldehydes.[1] |

*Yields reported for analogous substrates.

Conclusion

The synthesis of 3-(3-bromophenyl)acrylaldehyde can be effectively achieved through several robust chemical methodologies. The Claisen-Schmidt condensation offers a straightforward, cost-effective approach suitable for initial exploration, albeit with modest yields. For syntheses demanding high stereochemical purity, the Wittig reaction is a superior choice, consistently delivering the E-isomer in high yields. However, it requires more stringent reaction conditions and presents a purification challenge. For large-scale production where efficiency and yield are paramount, the Heck reaction stands out as a powerful and scalable option, despite the higher initial cost associated with palladium catalysts. The selection of the optimal pathway is a strategic decision, balancing trade-offs between yield, cost, operational simplicity, and the specific purity requirements of the final application.

References

Sources

- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Heck Reaction [organic-chemistry.org]

- 9. (PDF) Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011) | Anneli Nordqvist | 54 Citations [scispace.com]

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with predictable regioselectivity. This guide provides a comprehensive technical overview of the application of the Wittig reaction for the synthesis of 3-(3-bromophenyl)acrylaldehyde, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes, including stereoselectivity. This document is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug development, offering insights grounded in established principles and experimental evidence.

Introduction: The Power and Precision of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, facilitates the synthesis of alkenes from carbonyl compounds (aldehydes or ketones) and phosphorus ylides. Its significance lies in its ability to form a double bond at a specific location, a task that can be challenging with other olefination methods that may yield mixtures of isomers. The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The synthesis of α,β-unsaturated aldehydes, such as 3-(3-bromophenyl)acrylaldehyde, is of particular interest in medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds and serves as a versatile intermediate for further molecular elaboration. The Wittig reaction offers a direct and efficient route to this important class of molecules.

Mechanistic Insights: A Step-by-Step Look at Alkene Formation

The Wittig reaction proceeds through a well-studied mechanism involving the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The stereochemical outcome of the reaction is heavily dependent on the nature of the ylide.

2.1. Ylide Formation: The journey begins with the preparation of the phosphorus ylide. This is typically achieved by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. Subsequent deprotonation of this salt with a strong base yields the ylide, a species characterized by adjacent positive and negative charges.

2.2. The Key Players: Stabilized vs. Unstabilized Ylides:

-

Unstabilized Ylides: When the group attached to the carbanion is an alkyl group, the ylide is considered "unstabilized." These ylides are highly reactive and typically lead to the formation of (Z)-alkenes (cis isomers) under kinetic control.

-

Stabilized Ylides: Conversely, if the carbanion is adjacent to an electron-withdrawing group (e.g., an ester or ketone), the ylide is "stabilized" through resonance. These ylides are less reactive and generally favor the formation of the more thermodynamically stable (E)-alkenes (trans isomers).

For the synthesis of 3-(3-bromophenyl)acrylaldehyde, a stabilized ylide is required to introduce the aldehyde functionality.

2.3. The Reaction Cascade: The core of the Wittig reaction involves the following steps:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

-

Oxaphosphetane Formation: This initial attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane. The formation of this intermediate can be either a concerted [2+2] cycloaddition or a stepwise process involving a betaine intermediate, depending on the reaction conditions and the presence of salts like lithium halides.

-

Elimination: The oxaphosphetane intermediate is unstable and rapidly decomposes, leading to the formation of the desired alkene and triphenylphosphine oxide.

Synthesis of 3-(3-Bromophenyl)acrylaldehyde: A Practical Guide

The synthesis of 3-(3-bromophenyl)acrylaldehyde via the Wittig reaction involves the reaction of 3-bromobenzaldehyde with a suitable phosphorus ylide bearing a protected aldehyde functionality. A common and effective choice for this is (formylmethyl)triphenylphosphonium chloride.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Bromobenzaldehyde | 185.02 | |||

| (Formylmethyl)triphenylphosphonium chloride | 340.78 | |||

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | Caution: Highly reactive | ||

| Anhydrous Tetrahydrofuran (THF) | ||||

| Diethyl ether | For workup | |||

| Saturated aqueous ammonium chloride | For workup | |||

| Anhydrous magnesium sulfate | For drying |

Experimental Protocol

Step 1: Ylide Generation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (formylmethyl)triphenylphosphonium chloride.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a colored solution (often orange or red) indicates the generation of the ylide.

Step 2: Wittig Reaction

-

Dissolve 3-bromobenzaldehyde in a minimal amount of anhydrous THF in the dropping funnel.

-

Add the solution of 3-bromobenzaldehyde dropwise to the ylide solution at room temperature over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(3-bromophenyl)acrylaldehyde.

Reaction Workflow

Caption: Workflow for the synthesis of 3-(3-Bromophenyl)acrylaldehyde.

Stereoselectivity: Controlling the Geometry of the Double Bond

As previously mentioned, the stereochemistry of the newly formed double bond is a critical aspect of the Wittig reaction. For the synthesis of 3-(3-bromophenyl)acrylaldehyde, the use of a stabilized ylide, (formylmethyl)triphenylphosphonium chloride, strongly favors the formation of the (E)-isomer (trans). This is because the reaction proceeds under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans configuration.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is also known to provide excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and related compounds. While not the primary focus of this guide, it represents a powerful alternative for achieving high stereocontrol in olefination reactions.

Characterization of 3-(3-Bromophenyl)acrylaldehyde

Confirmation of the successful synthesis and purity of 3-(3-bromophenyl)acrylaldehyde is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aldehydic proton (typically δ 9.5-10.0 ppm), the vinyl protons with a large coupling constant (~16 Hz) indicative of a trans geometry, and the aromatic protons.

-

¹³C NMR will show signals for the carbonyl carbon (δ ~190-195 ppm), the vinylic carbons, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the aldehyde will be observed around 1680-1700 cm⁻¹. The C=C stretching of the alkene will appear around 1600-1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-(3-bromophenyl)acrylaldehyde (C₉H₇BrO), which is approximately 210/212 g/mol due to the isotopic distribution of bromine.

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of 3-(3-bromophenyl)acrylaldehyde. By understanding the reaction mechanism, carefully selecting the appropriate ylide, and controlling the reaction conditions, researchers can efficiently produce this valuable intermediate with high stereoselectivity. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules with potential therapeutic applications.

References

-

Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

(formylmethyl)triphenylphosphonium chloride. (n.d.). ChemBK. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Wittig reaction. (n.d.). Wikipedia. [Link]

-

Wittig Reaction. (2024). Chem-Station Int. Ed.[Link]

-

Xu, C., Chen, G., & Huang, X. (1995). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Synthetic Communications, 25(15), 2229-2234. [Link]

-

Wittig Reaction Stereoselectivity. (n.d.). Scribd. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. [Link]

-

Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. (2018). ACS Publications. [Link]

-

7 Wittig reaction of trans cinnamaldehyde. (2020). YouTube. [Link]

-

The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). Total Synthesis. [Link]

-

A Wittig Reaction of Trans-Cinnamaldehyde. (n.d.). Scribd. [Link]

-

Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. (n.d.). Cram. [Link]

-

carbonyl alkylations with the Wittig reaction. (2019). YouTube. [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

- **Horner–Wadsworth–

A Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Abstract

This technical guide provides an in-depth exploration of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction, with a specific focus on the synthesis of 3-(3-Bromophenyl)acrylaldehyde. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, optimized experimental protocols, and critical analysis of process variables. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is of paramount importance in organic synthesis for the preparation of α,β-unsaturated ketones and aldehydes, which are precursors to a wide array of biologically active molecules and pharmaceuticals.[3][4][5] The reaction is typically catalyzed by a base, which facilitates the formation of an enolate from the carbonyl compound containing α-hydrogens.[4] The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[5] Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated system.[5][6]

The synthesis of 3-(3-Bromophenyl)acrylaldehyde via this method is of particular interest due to the compound's role as a key building block in medicinal chemistry. The presence of the bromine atom and the α,β-unsaturated aldehyde functionality allows for diverse downstream chemical modifications, making it a versatile scaffold for drug discovery programs.[1]

Mechanistic Insights: A Stepwise Analysis

The base-catalyzed Claisen-Schmidt condensation for the synthesis of 3-(3-Bromophenyl)acrylaldehyde from 3-bromobenzaldehyde and acetaldehyde proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from acetaldehyde by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion. This is often the rate-determining step, influenced by the strength of the base and the acidity of the α-hydrogen.[7]

Step 2: Nucleophilic Attack The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Aromatic aldehydes are ideal substrates for this reaction as they lack α-hydrogens and therefore cannot undergo self-condensation.[8][9] This attack results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is then protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy aldehyde, also known as an aldol addition product.

Step 4: Dehydration Under the reaction conditions, particularly with heating, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule). This step is facilitated by the formation of a highly conjugated system, which provides a thermodynamic driving force for the reaction. The resulting product is the stable α,β-unsaturated aldehyde, 3-(3-Bromophenyl)acrylaldehyde.[6][10]

Diagram 1: Reaction Mechanism

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: A Validated Approach

The following protocol has been optimized for the synthesis of 3-(3-Bromophenyl)acrylaldehyde, emphasizing yield, purity, and operational simplicity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 10.0 g | 0.054 |

| Acetaldehyde | 75-07-0 | 44.05 | 2.6 g (3.3 mL) | 0.059 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 2.2 g | 0.055 |

| Ethanol (95%) | 64-17-5 | 46.07 | 100 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.2 g of sodium hydroxide in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reactants: In a separate beaker, prepare a solution of 10.0 g of 3-bromobenzaldehyde and 2.6 g of acetaldehyde in 50 mL of 95% ethanol.

-

Slow Addition: Add the aldehyde solution dropwise to the cooled sodium hydroxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is approximately 5-6. A yellow precipitate of 3-(3-Bromophenyl)acrylaldehyde will form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 3-(3-Bromophenyl)acrylaldehyde as a pale yellow solid.[11][12]

-

Drying: Dry the purified product in a vacuum oven at 40 °C.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Critical Parameters and Optimization

The success of the Claisen-Schmidt condensation is contingent upon careful control of several experimental parameters.

-

Choice of Base: While sodium hydroxide is commonly used, other bases such as potassium hydroxide or solid catalysts like hydrotalcites can also be employed.[13][14] The choice of base can influence reaction rates and yields. Stronger bases can lead to side reactions, such as the Cannizzaro reaction of the aromatic aldehyde, if not carefully controlled.[10]

-

Solvent System: Protic solvents like ethanol or methanol are typically used to dissolve the reactants and the base. The use of greener solvents, such as water, has also been explored to align with the principles of green chemistry.[15][16]

-

Temperature Control: The initial addition of reactants is performed at low temperatures to control the exothermic nature of the reaction and prevent unwanted side reactions. The subsequent reaction at room temperature provides sufficient energy for the condensation to proceed to completion.

-

Stoichiometry: A slight excess of the enolizable component (acetaldehyde) is often used to ensure complete consumption of the more valuable aromatic aldehyde.

Characterization of 3-(3-Bromophenyl)acrylaldehyde

The identity and purity of the synthesized 3-(3-Bromophenyl)acrylaldehyde should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aldehydic proton (δ ~9.7 ppm), vinylic protons (δ ~6.8 and 7.4 ppm), and aromatic protons.[17] |

| ¹³C NMR | Peaks for the carbonyl carbon (δ ~193 ppm), vinylic carbons, and aromatic carbons.[17] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1680 cm⁻¹), C=C stretch of the alkene (~1620 cm⁻¹), and C-Br stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (211.05 g/mol ).[1] |

| Melting Point | A sharp melting point indicates high purity. |

Applications in Drug Development

3-(3-Bromophenyl)acrylaldehyde and its derivatives have shown promise in various therapeutic areas. The α,β-unsaturated aldehyde moiety is a key structural feature for biological activity, often acting as a Michael acceptor to form covalent bonds with biological nucleophiles.[1] This class of compounds has been investigated for its potential as:

-

Anticancer Agents: Chalcone derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines.[1]

-

Enzyme Inhibitors: It can act as a substrate analogue for enzymes like hydroxypyruvate reductase, inhibiting their activity.[1]

-

Antifungal Agents: Related structures containing the bromophenyl group have been evaluated for their antifungal properties.[18]

Conclusion

The Claisen-Schmidt condensation provides an efficient and scalable route for the synthesis of 3-(3-Bromophenyl)acrylaldehyde, a valuable intermediate in drug discovery and development. A thorough understanding of the reaction mechanism and careful control of experimental parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a reliable resource for researchers in the field, facilitating the synthesis and further exploration of this important class of compounds.

References

-

Yadav, G. D., & Wagh, D. P. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Scilit. [Link]

-

BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]

-

Yadav, G. D., & Wagh, D. P. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. ResearchGate. [Link]

-

Various Authors. (2011). Crossed-Aldol Condensation of Ketones with Aromatic Aldehydes in the Presence of Silica Sulfuric Acid under Solvent-free Conditions at 80 o C. ResearchGate. [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

-

Wisdom Lib. (2025, March 3). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Retrieved from [Link]

-

Various Authors. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

-

Various Authors. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate. [Link]

-

Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. [Link]

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Coutinho, N. D., Machado, H. G., Carvalho-Silva, V. H., & da Silva, W. A. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics. [Link]

-

PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Retrieved from [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

Sources

- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review | Scilit [scilit.com]

- 14. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. ajprd.com [ajprd.com]

Spectroscopic Data of 3-(3-Bromophenyl)acrylaldehyde: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)acrylaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring a brominated phenyl ring conjugated to an unsaturated aldehyde, imparts unique reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is paramount for reaction monitoring, structural confirmation, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(3-Bromophenyl)acrylaldehyde, offering insights into its molecular architecture and analytical behavior.

I. Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Bromophenyl)acrylaldehyde, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The analysis of its isomer, (E)-3-(4-bromophenyl)acrylaldehyde, provides valuable comparative data. For the 4-bromo isomer, the reported ¹H NMR spectrum (400 MHz, CDCl₃) shows a doublet for the aldehydic proton at δ 9.69 ppm (J = 7.6 Hz), a multiplet for the aromatic protons between δ 7.46 – 7.52 ppm and δ 7.37 – 7.44 ppm, a doublet for one of the vinylic protons at δ 7.41 ppm (J = 16 Hz), and a doublet of doublets for the other vinylic proton at δ 6.68 ppm.

Based on this, the predicted ¹H NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde in CDCl₃ would be as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic (-CHO) | ~9.7 | Doublet (d) | ~7-8 |

| Vinylic (Ar-CH=) | ~7.4-7.6 | Doublet (d) | ~16 (trans) |

| Vinylic (=CH-CHO) | ~6.6-6.8 | Doublet of Doublets (dd) | ~16, ~7-8 |

| Aromatic (H2) | ~7.7-7.8 | Triplet/Singlet-like (t/s) | |

| Aromatic (H4, H6) | ~7.4-7.6 | Multiplet (m) | |

| Aromatic (H5) | ~7.2-7.3 | Triplet (t) | ~8 |

Causality Behind Predictions:

-

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The coupling to the adjacent vinylic proton results in a doublet.

-

The vinylic protons in the trans configuration exhibit a large coupling constant (~16 Hz), a characteristic feature of trans-alkenes. The proton attached to the carbon adjacent to the aromatic ring will be a doublet, while the proton adjacent to the aldehyde will be a doublet of doublets due to coupling with both the other vinylic proton and the aldehydic proton.

-

The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the 2-position, being between the two substituents (in a virtual sense, considering the acrylaldehyde group as a substituent), will likely be the most deshielded and may appear as a triplet or a narrow multiplet. The other aromatic protons will resonate in the typical aromatic region.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-(3-Bromophenyl)acrylaldehyde are based on established substituent effects and data from similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | ~193 |

| Vinylic (Ar-C=) | ~151 |

| Vinylic (=C-CHO) | ~129 |

| Aromatic (C-Br) | ~123 |

| Aromatic (C-alkene) | ~136 |

| Aromatic (CH) | ~127, ~130, ~132, ~134 |

Expert Insights:

-

The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the spectrum (~190-200 ppm).

-

The vinylic carbons are also deshielded, with the carbon attached to the aromatic ring appearing at a lower field than the carbon adjacent to the carbonyl group.

-

The aromatic carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift. The other aromatic carbons will appear in the typical range of 120-140 ppm, with their exact shifts determined by the combined electronic effects of the bromo and acrylaldehyde substituents.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to show characteristic absorption bands for the aldehyde, alkene, and aromatic moieties.

Table of Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |

| C=O stretch (conjugated aldehyde) | ~1685 | Strong |

| C=C stretch (alkene) | ~1625 | Medium |

| C=C stretch (aromatic) | ~1600, ~1570, ~1470 | Medium to Weak |

| C-H bend (trans-alkene) | ~975 | Strong |

| C-Br stretch | ~680-515 | Medium to Strong |

Authoritative Grounding: The presence of two C-H stretching bands for the aldehyde proton (Fermi resonance) is a classic diagnostic feature. The C=O stretching frequency is lowered from that of a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the double bond and the aromatic ring. The strong band around 975 cm⁻¹ is highly indicative of a trans-disubstituted alkene.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of 3-(3-Bromophenyl)acrylaldehyde (C₉H₇BrO) is approximately 210.06 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z 210 and 212.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z 209/211.

-

Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z 181/183. This would be a significant fragment, representing the stable bromostyrene cation.

-

Loss of bromine atom: [M-Br]⁺ at m/z 131.

-

Further fragmentation of the aromatic ring.

-

Workflow for Spectroscopic Analysis:

Caption: Workflow for the synthesis and spectroscopic characterization.

IV. Experimental Protocols

4.1. NMR Sample Preparation (General Protocol)

-

Weigh approximately 5-10 mg of purified 3-(3-Bromophenyl)acrylaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the solvent peak is not used as a reference.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

4.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

4.3. Mass Spectrometry (Electron Ionization - EI)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

Logical Relationship of Spectroscopic Techniques:

Caption: Interrelation of spectroscopic data for structural elucidation.

V. Conclusion

The comprehensive spectroscopic analysis of 3-(3-Bromophenyl)acrylaldehyde through NMR, IR, and MS provides a detailed and validated fingerprint of this important synthetic intermediate. While a publicly available, consolidated dataset is currently lacking, the predicted spectral data, grounded in established chemical principles and comparison with known analogues, offers a reliable guide for researchers. The methodologies and interpretative frameworks presented herein are designed to ensure scientific integrity and empower professionals in the fields of chemical research and drug development to confidently identify and utilize this compound in their work.

References

- At this time, no direct and complete, publicly available, peer-reviewed spectroscopic data for 3-(3-Bromophenyl)acrylaldehyde could be located to provide as a reference. The predicted data is based on general principles of organic spectroscopy and comparison with structurally similar compounds. For researchers requiring definitive spectra, it is recommended to acquire the data experimentally following the protocols outlined in this guide.

Solubility Profile of 3-(3-Bromophenyl)acrylaldehyde in Organic Solvents: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

3-(3-Bromophenyl)acrylaldehyde is a key synthetic intermediate in medicinal chemistry, valued for its role as a scaffold in developing novel therapeutics, including anti-cancer agents.[1] Its α,β-unsaturated aldehyde moiety is a critical structural feature for covalent inhibition of protein targets.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of 3-(3-Bromophenyl)acrylaldehyde, offering a predictive framework and a detailed experimental protocol for its precise determination.

Introduction: The Molecular Profile of 3-(3-Bromophenyl)acrylaldehyde

3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is an aromatic aldehyde derivative. Its structure is characterized by a delicate balance of polar and non-polar features:

-

A Non-polar Phenyl Ring: Substituted with a bromine atom, this bulky hydrophobic group significantly influences interactions with non-polar solvents.

-

A Conjugated System: The α,β-unsaturated double bond extends the π-system of the phenyl ring, contributing to van der Waals forces and potential π-π stacking interactions.

-

A Polar Aldehyde Group: The carbonyl (C=O) group introduces polarity and serves as a hydrogen bond acceptor, driving solubility in more polar environments.[2][3]

This structural duality is the primary determinant of its solubility behavior, allowing it to dissolve in a range of organic solvents while having limited solubility in highly polar solvents like water, a characteristic shared by its parent compound, cinnamaldehyde.[4][5][6]

Physicochemical Properties and Their Impact on Solubility

A molecule's physicochemical properties provide quantitative insight into its likely solubility. The key parameters for 3-(3-Bromophenyl)acrylaldehyde are summarized below.

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₉H₇BrO | Provides the elemental composition. | [7] |

| Molecular Weight | 211.06 g/mol | Influences the energy required to overcome the crystal lattice structure. | [1] |

| LogP (Partition Coefficient) | 2.66 | Indicates a moderate lipophilic (fat-loving) character. A positive LogP value signifies greater solubility in non-polar solvents (like octanol) than in water. This is a strong predictor of good solubility in many organic solvents. | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Represents the surface area contributed by polar atoms (oxygen). A low TPSA like this is correlated with good membrane permeability and suggests that non-polar interactions will be a major driver of solubility. | [1][8] |

| Boiling Point | 309.7 °C (at 760 mmHg) | High boiling point suggests strong intermolecular forces in the liquid state. | [1] |

The principle of "like dissolves like" is the cornerstone of solubility prediction. The moderate LogP value and low TPSA strongly suggest that 3-(3-Bromophenyl)acrylaldehyde will exhibit favorable solubility in solvents that can effectively interact with both its hydrophobic phenyl ring and its polar aldehyde group.

Predicted Solubility Profile Across Solvent Classes

While specific quantitative data is not widely published, a reliable qualitative solubility profile can be predicted based on the molecule's structure and the properties of analogous compounds like cinnamaldehyde.[4][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents possess a strong dipole moment to interact with the aldehyde group but lack hydrogen-donating capability. Their organic character effectively solvates the bromophenyl ring. THF is noted as a good solvent for reaction intermediates.[1] |

| Polar Protic | Ethanol, Methanol | High to Moderate | These solvents can act as hydrogen bond donors and acceptors, interacting with the aldehyde's oxygen. Their alkyl chains solvate the non-polar portion of the molecule. Cinnamaldehyde is miscible with alcohol.[6] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | Solubility is driven by π-π stacking and van der Waals interactions between the solvent's and solute's aromatic rings. Toluene is used as a solvent for its synthesis.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and non-polar character, effectively solvating both ends of the molecule. Cinnamaldehyde is soluble in chloroform.[6] |

| Ethers | Diethyl Ether (Et₂O) | High | The ether oxygen can interact with the aldehyde group, while the ethyl groups solvate the hydrophobic ring system. Cinnamaldehyde is soluble in ether.[6] |

| Non-Polar Aliphatic | Hexane, Pentane, Petroleum Ether | Low to Very Low | These solvents lack any polarity and cannot effectively interact with the polar aldehyde group, leading to poor solvation. Cinnamaldehyde is insoluble in petroleum ether.[6] |

Diagram of Molecular Solubility Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of 3-(3-Bromophenyl)acrylaldehyde in different solvent types.

Sources

- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 7. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 8. Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299) | 15185-59-8 [evitachem.com]

Subject: 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8): A Comprehensive Guide to Hazards and Safe Laboratory Handling

An In-depth Technical Guide for Researchers

Abstract: 3-(3-Bromophenyl)acrylaldehyde is a cinnamaldehyde analogue increasingly utilized as a key intermediate in medicinal chemistry and drug development, particularly for crafting novel covalent inhibitors.[1] Its α,β-unsaturated aldehyde moiety, a critical feature for biological activity, also presents specific handling challenges due to its reactivity.[1] This guide provides an in-depth analysis of the hazard profile of 3-(3-Bromophenyl)acrylaldehyde and establishes rigorous, field-proven protocols for its safe handling, storage, and disposal. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Comprehensive Risk Profile

3-(3-Bromophenyl)acrylaldehyde is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3] While comprehensive toxicological data for this specific compound is not fully investigated, the available Safety Data Sheets (SDS) provide a consistent hazard profile based on its chemical structure and the GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[3]

GHS Classification Summary

The compound is consistently identified by the GHS07 pictogram, indicating that it is an irritant and may cause other health effects.[4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

| Acute Toxicity (Oral, Dermal - Potential) | 4 | Harmful if swallowed or in contact with skin.[5][6] |

Analysis of Health Hazards

-

Ocular Exposure: Direct contact with the eyes will cause serious irritation.[4] The α,β-unsaturated aldehyde functional group is reactive and can cause significant damage to the delicate membranes of the eye. Prompt and thorough rinsing is critical to prevent lasting injury.[2][5]

-

Dermal Contact: The compound is a known skin irritant.[3] Prolonged or repeated contact can lead to inflammation and dermatitis. Due to its chemical nature, absorption through the skin is possible, contributing to systemic effects. Therefore, preventing skin exposure is paramount.

-

Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[5] It may cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[6]

-

Ingestion: While less common in a laboratory setting, accidental ingestion is considered harmful.[5][6]

Physicochemical and Reactivity Hazards

-

Stability: The compound is generally stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[5]

-

Hazardous Decomposition Products: During a fire, thermal decomposition can generate highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[5]

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures down to the least.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary line of defense is to handle the material within a properly functioning chemical fume hood. This prevents the inhalation of dust and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Designated Areas: Designate specific areas within the lab for handling and storing 3-(3-Bromophenyl)acrylaldehyde.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in areas where the chemical is used.[4][6]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5] A face shield should be used if there is a risk of splashing.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the compound.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5]

Standard Operating Protocols

Protocol for Safe Handling and Weighing

-

Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

-

Weighing: Conduct all weighing operations on a balance placed inside the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a flask for dissolution, do so slowly and within the fume hood.

-

Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces in the fume hood with an appropriate solvent-moistened towel.

Storage and Segregation

-

Primary Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][7] Several suppliers recommend storing it in a freezer at or below -20°C under an inert atmosphere for long-term stability.[8][9][10]

-

Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents and bases.[4][5]

Waste Disposal

-

Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.

-

Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[4]

-

Procedure: Dispose of all waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[4][5]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately and keep them in a position comfortable for breathing.[2][4] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[2][6] Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and running water for at least 15 minutes.[2][6] If skin irritation develops or persists, seek medical attention. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][4][5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[2][3] Call a poison control center or seek immediate medical attention.[5][6] |

| Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, contain the spill using an inert absorbent material. Sweep up the material, place it in a suitable, closed container for disposal, and decontaminate the area.[3][5] Prevent the product from entering drains.[4] |

Risk Management Workflow Visualization

This workflow illustrates the key safety checkpoints from the planning phase through to the completion of an experiment involving 3-(3-Bromophenyl)acrylaldehyde.

Caption: A workflow for managing risks during experimentation.

References

- Safety Data Sheet, (E)-3-(4-Bromophenyl)acrylaldehyde. (2024). Fluorochem Ltd.

- Safety Data Sheet, Ethyl 3-(3-bromophenyl)

- Safety Data Sheet, Acetamide, N-(2-bromophenyl)-. (2024). Sigma-Aldrich.

- Safety Data Sheet, (E)-Methyl 3-(3-bromophenyl)acrylate. (n.d.).

- Safety Data Sheet, 3-Bromophenylacetonitrile. (2025). Fisher Scientific.

- Safety Data Sheet, Benzaldehyde, 3-bromo-. (2025). Thermo Fisher Scientific.

- Safety D

- Safety Data Sheet, 1-(3-Bromophenyl)propan-1-one. (2021). Angene Chemical.

- 3-(3-Bromophenyl)acrylaldehyde Research Compound. (n.d.). Benchchem.

- 3-(4-Bromophenyl)acrylaldehyde. (n.d.). Hölzel-Diagnostika.

- 3-(3-Bromophenyl)acrylaldehyde. (n.d.). BLD Pharm.

- First Aid in Case of Pesticide Exposure. (n.d.). US EPA.

- 3-(3-BROMOPHENYL)ACRYLALDEHYDE. (n.d.). 2a biotech.

- (E)-3-(4-Bromophenyl)acrylaldehyde. (n.d.). TargetMol.

- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde. (n.d.). Vulcanchem.

- Buy 3-(3-Bromophenyl)acrylaldehyde. (n.d.). EvitaChem.

- 3-Bromophenylhydrazine hydrochloride Safety D

- (E)-3-(4-Bromophenyl)acrylaldehyde. (n.d.). BLDpharm.

- 3-(3-Bromophenyl)propanenitrile. (n.d.). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - 3-Bromophenylhydrazine hydrochloride. (2025). ChemicalBook.

Sources

- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 3-(4-Bromophenyl)acrylaldehyde (BLDP-BD00768672-100g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 9. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 10. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 3-(3-Bromophenyl)acrylaldehyde

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide on the synthetic applications of 3-(3-Bromophenyl)acrylaldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this versatile building block in their synthetic workflows. We will explore the molecule's core reactivity, provide detailed, field-proven protocols for key transformations, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: A Bifunctional Linchpin for Complex Synthesis

3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is a powerful bifunctional intermediate in modern organic synthesis. Its utility stems from two distinct, orthogonally reactive functional groups: an α,β-unsaturated aldehyde and a brominated aromatic ring.

-

The α,β-unsaturated aldehyde (enal) moiety is an excellent Michael acceptor and a reactive partner in condensation and cycloaddition reactions. This functionality is often critical for building heterocyclic scaffolds and is a known pharmacophore for covalent inhibitors in medicinal chemistry.[1]

-